molecular formula C13H14F3N5O2S B2859504 1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide CAS No. 2415523-67-8

1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2859504
CAS No.: 2415523-67-8
M. Wt: 361.34
InChI Key: HGOXXKGYJPFUAP-UHFFFAOYSA-N
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Description

1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and a pyrazole sulfonamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

These steps are optimized to achieve high yields and purity, making the process suitable for industrial-scale production.

Chemical Reactions Analysis

1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and sulfonamide moiety can participate in nucleophilic substitution reactions under appropriate conditions.

These reactions often require specific reagents and conditions to achieve the desired products, which can include derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O2S/c1-20-8-11(5-18-20)24(22,23)19-10-6-21(7-10)12-4-9(2-3-17-12)13(14,15)16/h2-5,8,10,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOXXKGYJPFUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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